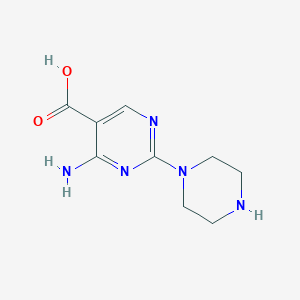

4-Amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid

Descripción

Propiedades

Número CAS |

62122-78-5 |

|---|---|

Fórmula molecular |

C9H13N5O2 |

Peso molecular |

223.23 g/mol |

Nombre IUPAC |

4-amino-2-piperazin-1-ylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H13N5O2/c10-7-6(8(15)16)5-12-9(13-7)14-3-1-11-2-4-14/h5,11H,1-4H2,(H,15,16)(H2,10,12,13) |

Clave InChI |

GZUACVPGAQUYAP-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)C2=NC=C(C(=N2)N)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of 1-(2-pyrimidinyl)piperazine Intermediates

A key intermediate, 1-(2-pyrimidinyl)-4-Boc-piperazine, is prepared via nucleophilic aromatic substitution of 2-chloropyrimidine with N-Boc-piperazine under alkaline aqueous conditions. The reaction is typically carried out at mild temperatures (25–40 °C) for 2–5 hours, followed by filtration and drying to isolate the product with high purity (above 98%) and yields ranging from 87% to 93% depending on stoichiometry and reaction conditions.

| Parameter | Typical Range | Preferred Value |

|---|---|---|

| Temperature (°C) | 25–40 | 25 |

| Reaction time (hours) | 2–5 | 3 |

| Hydrochloric acid conc. (mol/L) | 1–6 | 2 |

| Concentration of intermediate (mol/L) | 1.0–2.0 | 1.1 |

| Yield (%) | 86.9–93.4 | ~90 |

| Purity (%) | 98.9–99.6 | ~99.5 |

After the condensation, the Boc protecting group is removed by acidic hydrolysis (e.g., 2 M HCl) at 25 °C for 1.5–3 hours to yield 1-(2-pyrimidinyl)piperazine hydrochloride, which is a crucial precursor for further functionalization.

Introduction of the Carboxylic Acid Group

The carboxylic acid at the 5-position of the pyrimidine ring can be introduced by starting from appropriately substituted pyrimidine carboxylic acid derivatives or by subsequent oxidation/carboxylation reactions. Literature indicates that coupling of substituted pyrimidine-5-carboxylic acids with piperazine derivatives can be efficiently achieved using coupling reagents such as propyl phosphonic anhydride (T3P), which facilitates amide bond formation under mild conditions.

Amination at the 4-Position

The 4-amino substituent on the pyrimidine ring is typically introduced via nucleophilic substitution or Curtius rearrangement sequences in related heterocyclic systems. For example, in analogous systems, 4-chloropyrimidine derivatives undergo substitution with ammonia or amine sources to install the amino group. Alternatively, synthetic routes involving protected piperidine or piperazine intermediates allow selective amination at the 4-position.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | N-Boc-piperazine + 2-chloropyrimidine, Na2CO3, H2O, 25 °C, 3 h | 1-(2-pyrimidinyl)-4-Boc-piperazine (high yield, high purity) |

| 2 | Acidic deprotection | 2 M HCl, 25 °C, 1.5–3 h | 1-(2-pyrimidinyl)piperazine hydrochloride |

| 3 | Coupling with pyrimidine-5-carboxylic acid | T3P or similar coupling reagent, mild conditions | Formation of amide or carboxylic acid derivative |

| 4 | Amination at 4-position | Nucleophilic substitution or rearrangement | Installation of 4-amino group |

- The use of aqueous alkaline media for the condensation reaction reduces impurities and simplifies workup, making the process suitable for scale-up and industrial production.

- Boc protection on piperazine nitrogen atoms prevents side reactions and allows selective functionalization.

- Hydrolysis under controlled acidic conditions efficiently removes protecting groups without degrading the product.

- Reaction times and temperatures are optimized to balance yield and purity, with mild conditions preferred to avoid decomposition.

- Coupling reagents like T3P provide high coupling efficiency with minimal by-products compared to traditional carbodiimide methods.

- Analytical data such as ^1H NMR, LC-MS, and melting point confirm the structure and purity of intermediates and final products.

The preparation of 4-Amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid involves a multi-step synthetic approach centered on the formation of a piperazine-substituted pyrimidine intermediate, strategic protection/deprotection, and functional group transformations to install the amino and carboxylic acid groups. The methods reported in the literature emphasize mild reaction conditions, high yields, and product purity, making them suitable for both laboratory synthesis and industrial production. The use of aqueous media, Boc protection, and efficient coupling reagents are key factors contributing to the success of these synthetic routes.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and piperazine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antimicrobial Agents

Research indicates that 4-amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid serves as a lead compound in the development of antimicrobial agents. Its structural properties allow for modifications that enhance activity against various pathogens. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against bacterial strains, showcasing promising results in inhibiting microbial growth.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, making them candidates for further development as anticancer drugs. The mechanism of action appears to involve the disruption of cellular processes critical for tumor growth and survival .

3. Neurological Disorders

Recent research highlights the potential of 4-amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid in treating neurodegenerative diseases. Its derivatives have been explored as adenosine A2A receptor antagonists, which may help in managing conditions like Parkinson's and Alzheimer's diseases by modulating neurotransmitter activity .

The biological activity of 4-amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid is attributed to its ability to interact with various biological targets:

- Nucleophilic Substitution: The amino and carboxylic acid groups facilitate nucleophilic substitution reactions, allowing for the synthesis of more potent derivatives.

- Electrophilic Reactions: The compound can undergo electrophilic reactions due to its heterocyclic nature, enabling modifications that enhance its pharmacological properties.

Case Study 1: Antimicrobial Activity

A study evaluated several derivatives of 4-amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid against Gram-positive and Gram-negative bacteria. The findings indicated that certain modifications significantly increased antimicrobial potency compared to the parent compound.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 10 µg/mL |

| Derivative B | S. aureus | 5 µg/mL |

Case Study 2: Anticancer Evaluation

In vitro studies on cancer cell lines revealed that specific derivatives exhibited IC50 values in the nanomolar range, indicating strong cytotoxicity.

| Derivative | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Compound X | HeLa | 50 |

| Compound Y | MCF7 | 30 |

Mecanismo De Acción

The mechanism of action of 4-Amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an acetylcholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid, highlighting differences in substituents, physicochemical properties, and biological activities:

*Molecular weight calculated based on formula C₉H₁₃N₅O₂.

Key Comparative Insights:

Substituent Effects on Bioactivity :

- The 4-phenylpiperazine derivative () shows potent AChE inhibition (IC₅₀ = 1.2 µM), attributed to the phenyl group enhancing hydrophobic interactions with the enzyme’s active site. In contrast, the parent compound lacks this aromatic moiety, likely reducing potency .

- Trifluoromethyl substitution () improves metabolic stability due to fluorine’s electron-withdrawing effects, but the ethyl ester reduces solubility compared to the carboxylic acid form .

Ethylthio and methylthio groups () increase lipophilicity (logP values ~1.2–1.5), enhancing membrane permeability but reducing aqueous solubility compared to the piperazinyl group .

Carboxylic Acid vs. Ester Derivatives :

- Esterification (e.g., ethyl ester in ) improves oral bioavailability by masking the carboxylic acid’s polarity but requires enzymatic hydrolysis for activation .

- The free carboxylic acid in the target compound facilitates salt formation (e.g., sodium or hydrochloride salts), enhancing solubility for parenteral formulations .

Piperazine Modifications: Fmoc-protected piperazine () is used in solid-phase peptide synthesis, whereas the unprotected piperazine in the target compound allows for direct interactions with biological targets .

Actividad Biológica

4-Amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound with significant biological activity due to its unique structural features. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly as an enzyme inhibitor and receptor modulator.

Chemical Structure and Properties

The molecular formula of 4-Amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid is CHNO, with a molecular weight of 223.23 g/mol. Its structure includes a pyrimidine ring substituted with an amino group at the 4-position, a piperazine ring at the 2-position, and a carboxylic acid group at the 5-position (see Table 1 for detailed properties).

| Property | Value |

|---|---|

| CAS Number | 62122-78-5 |

| Molecular Formula | CHNO |

| Molecular Weight | 223.23 g/mol |

| IUPAC Name | 4-amino-2-piperazin-1-ylpyrimidine-5-carboxylic acid |

| InChI Key | GZUACVPGAQUYAP-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it acts as an acetylcholinesterase inhibitor , which prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling. This mechanism is crucial in neuropharmacology, particularly for conditions like Alzheimer's disease where cholinergic dysfunction is prominent.

Biological Activities

Research has demonstrated that 4-Amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid exhibits various biological activities:

- Enzyme Inhibition : It has been shown to inhibit several kinases, including cyclin-dependent kinases (CDKs), which are critical in regulating cell division and proliferation. This inhibition can have therapeutic implications in cancer treatment .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against various bacterial strains has been evaluated through Minimum Inhibitory Concentration (MIC) assays .

- Antiparasitic Activity : The compound has also been investigated for its potential in treating parasitic infections such as malaria, with some derivatives showing promising antiplasmodial activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of 4-Amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid:

- A study highlighted the synthesis of various piperazine-containing pyrimidines and their biological evaluation as potential A adenosine receptor antagonists, which could be beneficial for treating neurodegenerative disorders .

- Another research effort involved the identification of novel pyrimidines that demonstrated potent inhibition against Plasmodium falciparum kinases, indicating a possible mechanism for their antimalarial effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions between pyrimidine-5-carboxylic acid derivatives and piperazine analogs. For example, a parallel solution-phase approach involving amidation of carboxylic acids with amines under carbodiimide coupling conditions (e.g., EDC/HOBt) is commonly used . Yield optimization requires precise stoichiometric ratios, inert atmospheres (N₂/Ar), and purification via recrystallization or HPLC . Monitoring reaction progress with TLC or LC-MS ensures intermediate stability.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ESI-MS : Confirms molecular weight (e.g., [M+H]+ peaks; deviation < 2 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1620 cm⁻¹, NH₂ bend at ~3400 cm⁻¹) .

- ¹H/¹³C NMR : Resolves piperazine ring protons (δ 2.5–3.5 ppm) and pyrimidine aromatic protons (δ 7.0–8.5 ppm) .

- HPLC-PDA : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on piperazine or pyrimidine) influence acetylcholinesterase (AChE) inhibitory activity?

- Methodological Answer :

- SAR Studies : Introduce substituents (e.g., phenyl, nitro, or acetyl groups) at the piperazine N-position to enhance hydrophobic interactions with AChE’s peripheral anionic site. Derivatives like 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide show improved IC₅₀ values (≤10 µM) compared to unsubstituted analogs .

- Kinetic Analysis : Use Ellman’s assay to determine inhibition constants (Kᵢ) and mechanism (competitive/uncompetitive). For example, pre-incubate AChE with inhibitors and monitor thiocholine production at 412 nm .

Q. How can molecular docking elucidate binding modes of this compound with AChE?

- Methodological Answer :

- Protocol : Dock the compound into AChE’s crystal structure (PDB: 4EY7) using AutoDock Vina. Set grid parameters to cover the catalytic triad (Ser200, His440, Glu327) and aromatic gorge. Validate poses with RMSD < 2.0 Å against co-crystallized ligands .

- Key Interactions : Hydrogen bonds with Ser125 and π-π stacking with Trp286 correlate with higher inhibitory potency .

Q. How to resolve contradictions in enzymatic inhibition data across studies?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC and elemental analysis; impurities >5% can skew results .

- Assay Conditions : Standardize pH (8.0), temperature (25°C), and substrate concentration (0.5 mM acetylthiocholine) to minimize variability .

- Enzyme Source : Compare results using recombinant human AChE vs. bovine-derived enzyme, as species-specific activity differences exist .

Q. What strategies improve solubility and bioavailability for in vivo neuropharmacology studies?

- Methodological Answer :

- Salt Formation : Prepare hydrochloride salts via treatment with HCl in ethanol to enhance aqueous solubility .

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) for passive blood-brain barrier permeability, followed by in vivo hydrolysis .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Storage : Store at 2–8°C under anhydrous conditions (desiccator with silica gel) to prevent hydrolysis .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.